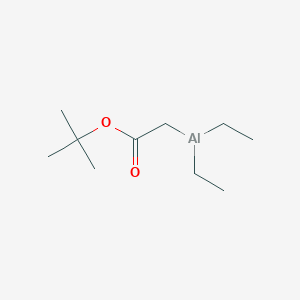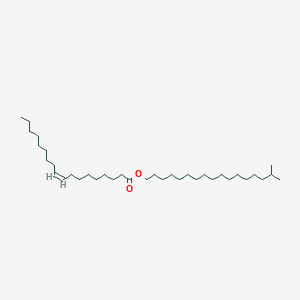![molecular formula C13H11ClO3 B14609979 (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 60210-89-1](/img/structure/B14609979.png)
(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid: is an organic compound characterized by the presence of a chloronaphthalene moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the reaction of 1-chloronaphthalene with a suitable propanoic acid derivative. One common method is the esterification of 1-chloronaphthalene with (S)-2-hydroxypropanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the chloronaphthalene moiety can yield the corresponding naphthyl alcohol.
Substitution: The chlorine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl alcohol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is used as a building block for the synthesis of more complex organic molecules
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features make it a suitable candidate for probing the active sites of enzymes.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its derivatives could serve as lead compounds for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of advanced polymers and other functional materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloronaphthalene moiety can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the propanoic acid group can form hydrogen bonds with key amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
(2S)-2-[(1-Bromonaphthalen-2-yl)oxy]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-[(1-Fluoronaphthalen-2-yl)oxy]propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
(2S)-2-[(1-Iodonaphthalen-2-yl)oxy]propanoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid lies in its specific combination of the chloronaphthalene moiety and the (S)-2-hydroxypropanoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
60210-89-1 |
|---|---|
Molecular Formula |
C13H11ClO3 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
(2S)-2-(1-chloronaphthalen-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
AIVINHFSMZQJFB-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)

![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)



![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)




